molecular formula C21H12ClF26N3O2 B1627323 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine CAS No. 916770-15-5

2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine

Cat. No. B1627323
M. Wt: 867.7 g/mol
InChI Key: CBCNBGCPSUHKHN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine, also known as Cy5.5-NHS ester, is a fluorescent dye that is commonly used in scientific research. This dye is a member of the cyanine family, which is known for its high fluorescence quantum yields and photo-stability. Cy5.5-NHS ester is used in a variety of applications, including imaging, labeling, and detection.

Scientific Research Applications

Chemical Synthesis and Modification

  • A variety of 2-phenyloxy-4,6-bisarylhydrazino-1,3,5-triazines were synthesized by reacting 2-phenyloxy-4,6-dichloro-1,3,5-triazine with various aryl hydrazine derivatives, showcasing the potential of derivatives of 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine in chemical synthesis (Chaudhari, Hathi, & Patel, 2006).
  • A similar process was reported in another study, demonstrating the compound's versatility in the preparation of various derivatives for potential applications in different scientific fields (Chaudhari, Patel, & Hathi, 2007).

Antimicrobial Activity

Applications in Polymer Science and Material Chemistry

  • The compound has been used in the synthesis of dendrimeric melamine-cored complexes, indicating its utility in advanced material synthesis and characterization, which could have implications in fields like nanotechnology and materials science (Uysal & Koç, 2010).
  • It has also been utilized in the synthesis of novel piperazinylo bisaryl hydrazino-s-triazine derivatives, which were employed as epoxy resin curing agents, highlighting its relevance in polymer chemistry and material engineering (Chaudhari, 2009).

Photochemistry Applications

  • In the field of photochemistry, derivatives of this compound have been explored as photoacid generators in photoresist formulations, underlining its potential in photolithography and semiconductor manufacturing (Pohlers, Scaiano, Sinta, Brainard, & Pai, 1997).

Agricultural and Environmental Research

  • The compound has been studied in the context of its degradation by corn seedlings, suggesting its possible environmental impact and relevance in agricultural chemistry (Hamilton & Moreland, 1962).

properties

IUPAC Name

2-chloro-4,6-bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF26N3O2/c22-7-49-8(52-5-1-3-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(43,44)45)51-9(50-7)53-6-2-4-11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)21(46,47)48/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNBGCPSUHKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)COC1=NC(=NC(=N1)Cl)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF26N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584837
Record name 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine

CAS RN

916770-15-5
Record name 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Fichna, M Mazur, D Grzywacz, W Kamysz… - Bioorganic & medicinal …, 2013 - Elsevier
We report the synthesis and pharmacological characterization of a novel glycosylated analog of a potent and selective endogenous μ-opioid receptor (MOP) agonist, endomorphin-2 (…
Number of citations: 15 www.sciencedirect.com
H Liu, H Chang, J Lv, C Jiang, Z Li, F Wang, H Wang… - Scientific Reports, 2016 - nature.com
Polymers are widely used as non-viral carriers for siRNA delivery, but concern has also arisen in their limited efficacy and inherent toxicity. Whilst many of previous efforts have been …
Number of citations: 43 www.nature.com
J Lv, B He, J Yu, Y Wang, C Wang, S Zhang, H Wang… - Biomaterials, 2018 - Elsevier
The design of efficient and universal carriers to transport proteins into cells is highly desirable in the development of biotherapeutics. However, intracellular protein delivery remains a …
Number of citations: 97 www.sciencedirect.com
R Blackburn, SD Bull - 2015 - purehost.bath.ac.uk
This thesis concerns itself with developing methodology for the synthesis of vinyl-isocyanide natural products and evaluating the biological properties of their common aglycone’s …
Number of citations: 4 purehost.bath.ac.uk
DL Hughes - 2016 - ACS Publications
Five inhibitors of the NS5a enzyme have been approved as part of oral regimens for the treatment of hepatitis C virus, including daclatasvir (Bristol-Myers Squibb), ledipasvir (Gilead …
Number of citations: 17 pubs.acs.org

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